molecular formula C22H28N6O B7175839 N-(1H-indol-4-ylmethyl)-1-(6-morpholin-4-ylpyrimidin-4-yl)piperidin-3-amine

N-(1H-indol-4-ylmethyl)-1-(6-morpholin-4-ylpyrimidin-4-yl)piperidin-3-amine

Cat. No.: B7175839
M. Wt: 392.5 g/mol
InChI Key: BYMWZUKNHQOEEV-UHFFFAOYSA-N
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Description

N-(1H-indol-4-ylmethyl)-1-(6-morpholin-4-ylpyrimidin-4-yl)piperidin-3-amine: is a complex organic compound that features a unique combination of indole, morpholine, pyrimidine, and piperidine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Properties

IUPAC Name

N-(1H-indol-4-ylmethyl)-1-(6-morpholin-4-ylpyrimidin-4-yl)piperidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N6O/c1-3-17(19-6-7-23-20(19)5-1)14-24-18-4-2-8-28(15-18)22-13-21(25-16-26-22)27-9-11-29-12-10-27/h1,3,5-7,13,16,18,23-24H,2,4,8-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYMWZUKNHQOEEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=NC(=C2)N3CCOCC3)NCC4=C5C=CNC5=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-4-ylmethyl)-1-(6-morpholin-4-ylpyrimidin-4-yl)piperidin-3-amine typically involves multi-step organic synthesis. The process may start with the preparation of the indole derivative, followed by the introduction of the piperidine ring, and finally the attachment of the morpholine and pyrimidine groups. Common reagents used in these steps include:

    Indole derivatives: Starting materials for the indole moiety.

    Piperidine derivatives: Used to introduce the piperidine ring.

    Morpholine and pyrimidine derivatives: For the final functionalization steps.

Reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, efficiency, and safety. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-4-ylmethyl)-1-(6-morpholin-4-ylpyrimidin-4-yl)piperidin-3-amine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(1H-indol-4-ylmethyl)-1-(6-morpholin-4-ylpyrimidin-4-yl)piperidin-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1H-indol-4-ylmethyl)-1-(6-morpholin-4-ylpyrimidin-4-yl)piperidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit a particular enzyme involved in cell proliferation, thereby exhibiting anti-cancer properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-indol-3-ylmethyl)-1-(6-morpholin-4-ylpyrimidin-4-yl)piperidin-3-amine
  • N-(1H-indol-5-ylmethyl)-1-(6-morpholin-4-ylpyrimidin-4-yl)piperidin-3-amine

Uniqueness

N-(1H-indol-4-ylmethyl)-1-(6-morpholin-4-ylpyrimidin-4-yl)piperidin-3-amine is unique due to the specific positioning of its functional groups, which can result in distinct biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for further research and development.

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